molecular formula C21H19F4N5OS2 B2931322 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 1105221-80-4

2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2931322
CAS No.: 1105221-80-4
M. Wt: 497.53
InChI Key: LBIDKDTTWWOBMW-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a 4-(4-fluorophenyl)piperazine moiety and at position 2 with a thioether-linked acetamide group. The acetamide nitrogen is further substituted with a 4-(trifluoromethyl)phenyl ring. The trifluoromethyl group enhances electron-withdrawing properties, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name

2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F4N5OS2/c22-15-3-7-17(8-4-15)29-9-11-30(12-10-29)19-27-28-20(33-19)32-13-18(31)26-16-5-1-14(2-6-16)21(23,24)25/h1-8H,9-13H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIDKDTTWWOBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F4N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic molecule belonging to the class of thiadiazole derivatives. Its unique structure incorporates a piperazine moiety and a trifluoromethyl phenyl group, which may contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways that include:

  • Formation of the thiadiazole ring : Utilizing various reagents to create the 1,3,4-thiadiazole core.
  • Piperazine attachment : Introducing the piperazine group through nucleophilic substitution.
  • Final modifications : Adding the trifluoromethyl phenyl acetamide group to complete the structure.

This multi-step synthesis can be optimized by adjusting reaction conditions such as temperature and solvent choice to enhance yields and purity.

Antimicrobial Activity

Thiadiazole derivatives are known for their diverse biological properties, including antimicrobial effects. Studies have shown that compounds with similar structural features exhibit significant activity against various microorganisms. For instance:

Compound Activity Target Organisms
GKP-F-67AntimicrobialS. aureus, E. faecalis
GKP-245AntimicrobialP. haemolytica, C. albicans

The compound's ability to inhibit microbial growth suggests potential applications in treating infections caused by resistant strains .

Anticancer Properties

Research indicates that thiadiazole derivatives can also act as anticancer agents. A review of various studies highlights:

Thiadiazole Derivative Cell Lines Tested Effect Observed
CPDTHuman breast T47DDecreased viability
FPDTHuman colon HT-29Decreased viability

These findings demonstrate the potential of thiadiazole derivatives in cancer therapy .

The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cellular processes, disrupting their function.
  • Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells, leading to reduced tumor growth.

Case Studies

Several case studies have explored the efficacy of thiadiazole derivatives:

  • A study evaluated the antimicrobial properties of a series of thiadiazole compounds against resistant bacterial strains and found significant inhibition at low concentrations.
  • Another investigation focused on anticancer activity, revealing that certain derivatives could reduce cell viability in various cancer cell lines significantly.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural similarities with several derivatives reported in recent studies. Key comparisons include:

Evidence-Based Comparative Analysis

2.2.1 Compound from : 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
  • Molecular Formula : C₁₈H₁₄FN₃O₂S₂
  • Key Differences: Replaces the thioacetamide linkage with a thiazolidinone ring. Substitutes the trifluoromethylphenyl group with a 4-methoxyphenyl ring.
  • However, the absence of a piperazine moiety may reduce CNS-targeting activity compared to the target compound.
2.2.2 Compound from : N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide
  • Molecular Formula : C₁₆H₂₀FN₅OS
  • Key Differences :
    • Features a 5-ethyl-substituted thiadiazole instead of the 5-piperazinyl group.
    • Lacks the thioether linkage; the acetamide is directly attached to the piperazine.
2.2.3 Compound from : N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
  • Molecular Formula: Not explicitly stated, but inferred as C₁₃H₁₃FN₂O₂S .
  • Key Differences :
    • Contains a partially saturated 4,5-dihydrothiadiazole ring.
    • Substitutes the piperazine with an acetyl group.
  • Implications : The dihydrothiadiazole ring may confer greater conformational flexibility but reduce aromatic stacking interactions critical for receptor binding .
2.2.4 Compound from : 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • Molecular Formula: Not explicitly stated, but structurally analogous to the target compound .
  • Key Differences :
    • Replaces the trifluoromethylphenyl group with a 5-methyl-1,3,4-thiadiazol-2-yl substituent.

Data Table: Comparative Overview of Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features Reference
Target Compound C₂₁H₁₉F₄N₅O₂S₂ 557.53* 4-(Trifluoromethyl)phenyl, 4-fluorophenylpiperazine Thiadiazole-thio linkage, acetamide -
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one C₁₈H₁₄FN₃O₂S₂ 403.45 4-Methoxyphenyl, 4-fluorophenyl Thiazolidinone ring
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide C₁₆H₂₀FN₅OS 349.43 5-Ethyl-thiadiazole, 4-fluorophenylpiperazine Direct acetamide-piperazine linkage
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide C₁₃H₁₃FN₂O₂S* 296.32* Acetyl, 4-fluorophenyl Dihydrothiadiazole ring
2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide C₁₉H₁₈F N₇O S₃* 519.59* 5-Methyl-thiadiazole, 4-fluorophenylpiperazine Thio-linked acetamide

*Calculated based on structural analysis.

Research Findings and Implications

  • Electron-Withdrawing Effects : The target’s trifluoromethyl group likely enhances metabolic stability compared to methyl or ethyl substituents in analogs .
  • Synthetic Flexibility : Thiadiazole-thio linkages ( and target) offer modularity for introducing diverse pharmacophores, though steric effects must be optimized .

Q & A

Q. Advanced

  • Thiadiazole substitution : Electron-withdrawing groups (e.g., CF3) at the 4-position improve IC50 by 50% compared to CH3.
  • Acetamide linkage : N-aryl groups with para-substituents (e.g., CF3) enhance membrane permeability (PAMPA assay, Pe > 5 × 10−6 cm/s).
    SAR studies use combinatorial libraries and QSAR models (e.g., CoMFA) to prioritize analogs .

How can bioavailability be optimized through structural modifications?

Q. Advanced

  • Hydrophilicity : Introduce PEGylated side chains or sulfonate groups to reduce LogP (target LogP <3).
  • Prodrugs : Convert the acetamide to a methyl ester (hydrolyzed in vivo by esterases).
    Pharmacokinetic studies in Sprague-Dawley rats (IV/PO dosing) assess AUC and Cmax improvements .

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